(R)-N-[(S)-[2-(Diphenylphosphino)phenyl](1-naphthyl)methyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various organic synthesis reactions. Its unique structure allows for high stereoselectivity, which is crucial in producing enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide involves several steps. One common method includes the coupling of a chiral sulfinamide with a phosphine-containing naphthyl derivative. The reaction typically requires a base, such as triethylamine, and a coupling agent, like DCC (dicyclohexylcarbodiimide), under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired enantiomeric excess and chemical purity .
Chemical Reactions Analysis
Types of Reactions
®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group results in the corresponding amine .
Scientific Research Applications
Chemistry
In chemistry, ®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically pure products, which are essential in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine
The compound’s ability to form stable metal complexes makes it valuable in medicinal chemistry for the development of metal-based drugs. It is also used in the study of enzyme mechanisms and the design of enzyme inhibitors .
Industry
In the industrial sector, this compound is employed in the production of high-value chemicals and materials. Its role in catalysis helps improve the efficiency and selectivity of various chemical processes .
Mechanism of Action
The mechanism of action of ®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with transition metals to form stable complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that enhances the stereoselectivity of the reaction. The phosphine and sulfinamide groups play crucial roles in stabilizing the metal center and directing the reaction pathway .
Comparison with Similar Compounds
Similar Compounds
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric catalysis with high stereoselectivity.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: The enantiomer of ®-BINAP, also used in asymmetric catalysis.
Uniqueness
®-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide is unique due to its combined phosphine and sulfinamide functionalities, which provide enhanced stability and selectivity in catalytic reactions. This dual functionality is not commonly found in other similar compounds, making it a valuable tool in asymmetric synthesis .
Properties
IUPAC Name |
(R)-N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3/t32-,37+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKRYLFTCRWHOG-NBWQQBAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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